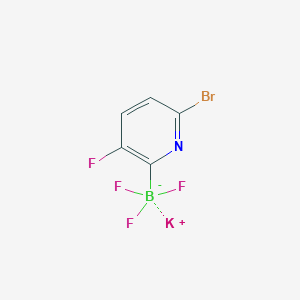
Potassium 6-bromo-3-fluoropyridine-2-trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium 6-bromo-3-fluoropyridine-2-trifluoroborate can be synthesized through the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The general process involves the reaction of 6-bromo-3-fluoropyridine with a boron reagent under mild and functional group-tolerant conditions . The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 6-bromo-3-fluoropyridine-2-trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon–carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon–carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reactants used. In Suzuki–Miyaura coupling reactions, the product is typically a biaryl compound formed by the coupling of the pyridine ring with another aromatic ring .
Applications De Recherche Scientifique
Potassium 6-bromo-3-fluoropyridine-2-trifluoroborate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of potassium 6-bromo-3-fluoropyridine-2-trifluoroborate in chemical reactions involves the activation of the boron reagent by a base, followed by transmetalation with a palladium catalyst . This process facilitates the formation of a new carbon–carbon bond between the pyridine ring and another aromatic ring . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst and the reactivity of the boron reagent .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium 2-bromo-3-(trifluoromethyl)pyridine-4-trifluoroborate
- Potassium pyridine-3-trifluoroborate
Uniqueness
Potassium 6-bromo-3-fluoropyridine-2-trifluoroborate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions . This makes it a valuable reagent in organic synthesis and various scientific research applications .
Propriétés
Numéro CAS |
1150654-62-8 |
|---|---|
Formule moléculaire |
C5H2BBrF4KN |
Poids moléculaire |
281.89 g/mol |
Nom IUPAC |
potassium;(6-bromo-3-fluoropyridin-2-yl)-trifluoroboranuide |
InChI |
InChI=1S/C5H2BBrF4N.K/c7-4-2-1-3(8)5(12-4)6(9,10)11;/h1-2H;/q-1;+1 |
Clé InChI |
YINDAQQRBHWELM-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=C(C=CC(=N1)Br)F)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


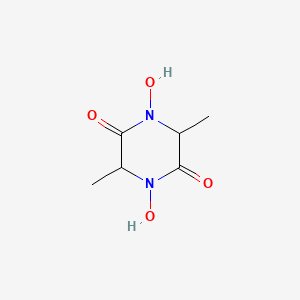
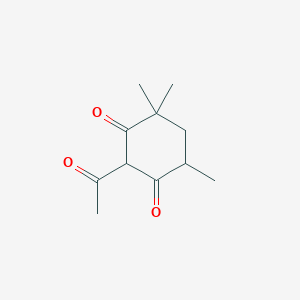
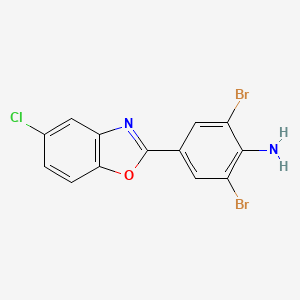
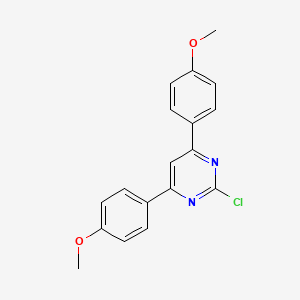
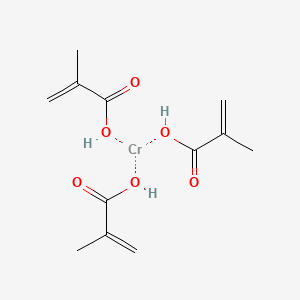
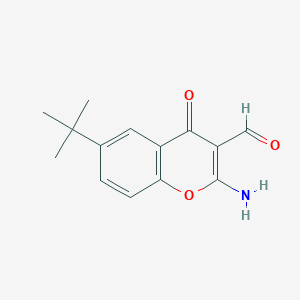

![5,10-Dihydroxy-3,7-dimethyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,8-dione](/img/structure/B13806114.png)
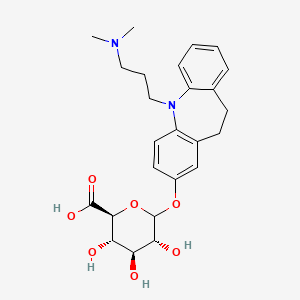
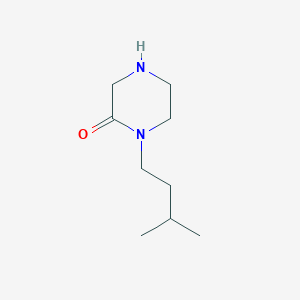


![sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate](/img/structure/B13806160.png)

